molecular formula C12H25NO3S B7592007 N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide

N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide

Cat. No. B7592007
M. Wt: 263.40 g/mol
InChI Key: XHHOZNHXBPHKHZ-UHFFFAOYSA-N
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Description

N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. It is an inhibitor of chloride channels and has been found to have various biochemical and physiological effects.

Mechanism of Action

N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide inhibits the activity of chloride channels by binding to the channel protein and blocking the movement of chloride ions through the channel. It has been found to be a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels with varying degrees of potency.
Biochemical and Physiological Effects:
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide has been found to have various biochemical and physiological effects, including the inhibition of chloride channels, the modulation of intracellular pH, and the regulation of cell volume. It has also been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide has several advantages for lab experiments, including its ability to inhibit multiple types of chloride channels and its non-toxic nature. However, it also has some limitations, including its non-specific nature and the potential for off-target effects.

Future Directions

There are several future directions for the study of N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide, including the development of more specific inhibitors of chloride channels, the investigation of its potential therapeutic uses in the treatment of cystic fibrosis and other diseases, and the exploration of its anti-inflammatory and anti-tumor properties.
In conclusion, N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit chloride channels. It has various biochemical and physiological effects and has been found to have potential therapeutic uses in the treatment of cystic fibrosis and other diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide.

Synthesis Methods

N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide can be synthesized by reacting 4,4-dimethylcyclohexanone with methoxypropane-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide.

Scientific Research Applications

N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide has been used in various scientific research studies, including the study of chloride channels, transporters, and exchangers. It has been found to inhibit the activity of chloride channels, which are involved in various physiological processes such as cell volume regulation, acid-base balance, and neuronal signaling. N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide has also been used in the study of cystic fibrosis, a genetic disorder that affects the chloride channels in the lungs and other organs.

properties

IUPAC Name

N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3S/c1-10(9-16-4)17(14,15)13-11-5-7-12(2,3)8-6-11/h10-11,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHOZNHXBPHKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)S(=O)(=O)NC1CCC(CC1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide

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